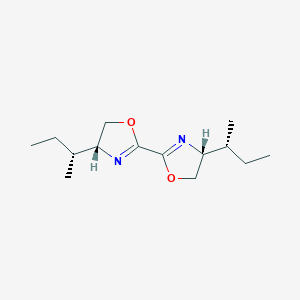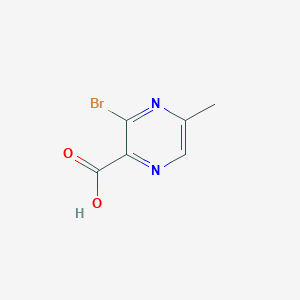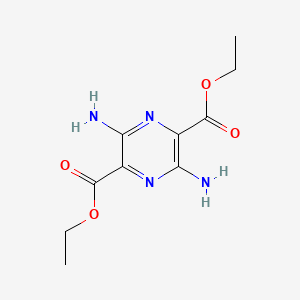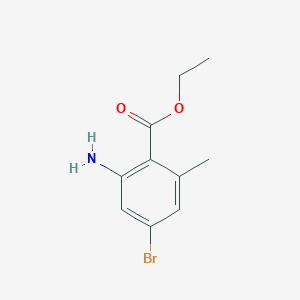![molecular formula C9H5F2NO2 B13670761 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13670761.png)
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoxazinone core, which is a fused ring system containing both benzene and oxazine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the condensation of methyl-2-amino-5,6-difluorobenzoate with acetic anhydride. This reaction yields the cyclic compound 2-methyl-5,6-difluorobenzo[d][1,3]-oxazine-4-one . The reaction conditions generally include:
Reagents: Methyl-2-amino-5,6-difluorobenzoate, acetic anhydride
Solvent: Acetic acid
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to ensure complete cyclization
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazolinone derivatives
Reduction: Dihydro analogs
Substitution: Various substituted benzoxazinone derivatives
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure.
作用机制
The mechanism of action of 6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. The compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . By inhibiting NF-κB, the compound reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects.
相似化合物的比较
Similar Compounds
3-amino-6,7-difluoro-2-methylquinazolin-4(3H)-one: Another derivative with similar anti-inflammatory properties.
4H-benzo[d][1,3]oxazin-4-ones: A broader class of compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one stands out due to the specific positioning of fluorine atoms and the methyl group, which contribute to its unique chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
属性
分子式 |
C9H5F2NO2 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC 名称 |
6,7-difluoro-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5F2NO2/c1-4-12-8-3-7(11)6(10)2-5(8)9(13)14-4/h2-3H,1H3 |
InChI 键 |
AISOIGHPAFFPLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC(=C(C=C2C(=O)O1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)

![7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13670716.png)





![[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)


